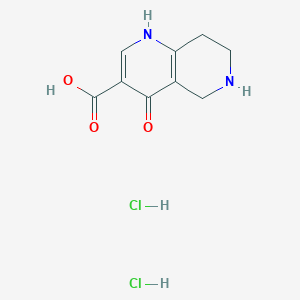

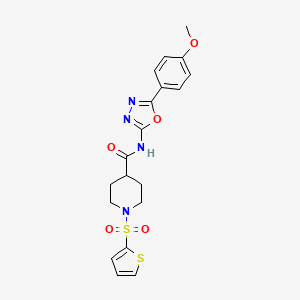

4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride” is a chemical compound with the CAS Number: 2225135-92-0 . It has a molecular weight of 267.11 . The IUPAC name for this compound is 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride .

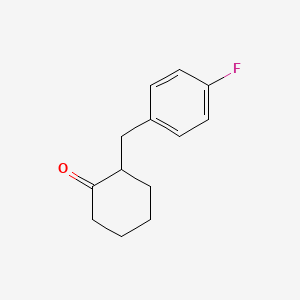

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2O3.2ClH/c12-8-5-3-10-2-1-7 (5)11-4-6 (8)9 (13)14;;/h4,10H,1-3H2, (H,11,12) (H,13,14);2*1H .科学的研究の応用

Synthesis and Antibacterial Activity

Naphthyridine derivatives have been extensively studied for their antibacterial properties. Egawa et al. (1984) synthesized amino- and/or hydroxy-substituted cyclic amino group compounds, including naphthyridine derivatives, which showed significant in vitro and in vivo antibacterial activity, indicating their potential as antibacterial agents (Egawa et al., 1984). Similarly, Santilli et al. (1975) synthesized esters and carbonitriles of naphthyridine-3-carboxylic acid, demonstrating protection against bacterial infections in animal models (Santilli et al., 1975).

Spectroscopic Properties and Pharmacological Potential

Perillo et al. (2009) explored the synthesis and spectroscopic properties of novel polyfunctionally substituted naphthyridines, highlighting their potential pharmacological activity. This study emphasizes the significance of structural analysis in understanding the chemical behavior and possible therapeutic applications of naphthyridine derivatives (Perillo et al., 2009).

Supramolecular Chemistry

Jin et al. (2011) studied hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives, leading to the construction of binary supramolecular organic salts. These findings demonstrate the role of naphthyridine derivatives in developing new materials through non-covalent interactions, suggesting their applicability in materials science (Jin et al., 2011).

Aryl Hydrocarbon Receptor Agonists/Antagonists

Cheng et al. (2017) investigated microbial-derived naphthoic acids, including derivatives similar to naphthyridines, for their ability to bind the aryl hydrocarbon receptor (AhR) and exhibit anti-inflammatory activity. This study highlights the potential of naphthyridine derivatives in developing therapeutics targeting the AhR pathway (Cheng et al., 2017).

Ion Transport and Liquid Membrane Applications

Yamaguchi et al. (1988) synthesized ω-hydroxy carboxylic acids with ether oxygens and aromatic rings, investigating their use as carriers for alkali metal ion transport through liquid membranes. This research points to the utility of naphthyridine derivatives in separation processes and membrane technology (Yamaguchi et al., 1988).

Safety and Hazards

将来の方向性

The future directions for this compound could involve further exploration of its synthesis and biological applications. There is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines . Future research could focus on developing a complete correlation of synthesis with biological activity .

作用機序

Target of Action

It is known that 1,6-naphthyridines, a class of compounds to which this compound belongs, have a wide range of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Mode of Action

For instance, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents, and naphthalene-fused 1,6-naphthyridines act as anticancer agents .

Biochemical Pathways

It is known that 1,6-naphthyridines can affect a variety of biological pathways due to their broad spectrum of pharmacological activities .

Result of Action

Given the broad spectrum of pharmacological activities of 1,6-naphthyridines, it can be inferred that the compound could have a variety of effects at the molecular and cellular level .

特性

IUPAC Name |

4-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3.2ClH/c12-8-5-3-10-2-1-7(5)11-4-6(8)9(13)14;;/h4,10H,1-3H2,(H,11,12)(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXRWNIXFHSGCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC=C(C2=O)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azido-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B2886926.png)

![ethyl 3-cyano-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2886927.png)

![2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B2886931.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2886932.png)

![2-Chloro-4-[(E)-2-[3-(2,2,2-trifluoroethoxy)phenyl]ethenyl]pyridine-3-carbonitrile](/img/structure/B2886939.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(trifluoromethyl)benzyl)propanamide](/img/structure/B2886941.png)